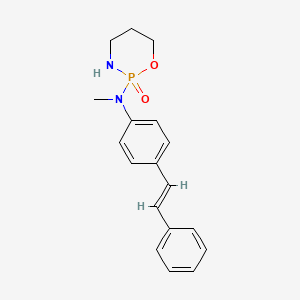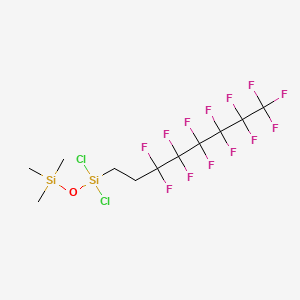
Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine is an organic compound that belongs to the class of phenylenediamines. It is characterized by the presence of a heptanoyl group and two sec-butyl groups attached to the nitrogen atoms of a p-phenylenediamine core. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine typically involves the acylation of N,N’-di-sec-butyl-p-phenylenediamine with heptanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine has several scientific research applications:
Chemistry: Used as an antioxidant in the stabilization of polymers and lubricants.
Biology: Investigated for its potential role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the production of rubber, plastics, and other materials to prevent oxidative degradation.
Mechanism of Action
The antioxidant effect of N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing them from causing cellular damage. The molecular targets include lipid radicals, peroxyl radicals, and hydroxyl radicals. The pathways involved in its antioxidant action include the scavenging of free radicals and the inhibition of lipid peroxidation.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-sec-butyl-p-phenylenediamine: Similar structure but lacks the heptanoyl group.
N,N’-Di-tert-butyl-p-phenylenediamine: Contains tert-butyl groups instead of sec-butyl groups.
N,N’-Diethyl-p-phenylenediamine: Contains ethyl groups instead of sec-butyl groups.
Uniqueness
N-Heptanoyl-N’,N’-di-sec-butyl-p-phenylenediamine is unique due to the presence of the heptanoyl group, which enhances its lipophilicity and antioxidant properties. This makes it more effective in stabilizing hydrophobic materials compared to its analogs.
Properties
CAS No. |
72453-56-6 |
|---|---|
Molecular Formula |
C21H36N2O |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[4-[bis[(2R)-butan-2-yl]amino]phenyl]heptanamide |
InChI |
InChI=1S/C21H36N2O/c1-6-9-10-11-12-21(24)22-19-13-15-20(16-14-19)23(17(4)7-2)18(5)8-3/h13-18H,6-12H2,1-5H3,(H,22,24)/t17-,18-/m1/s1 |
InChI Key |
XCUBRVVJLABQLN-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)N([C@H](C)CC)[C@H](C)CC |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


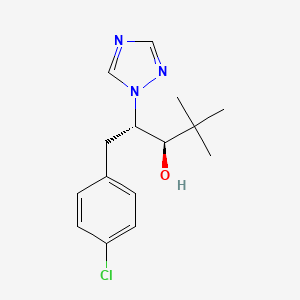
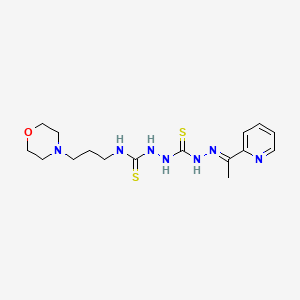
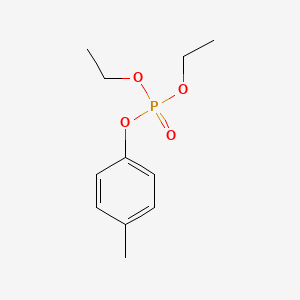
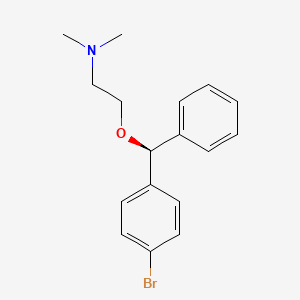

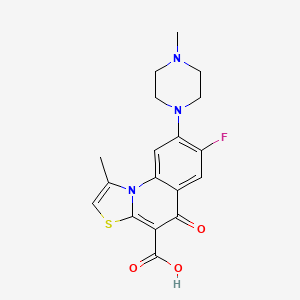
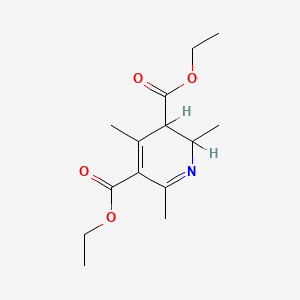
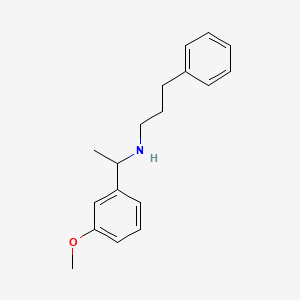
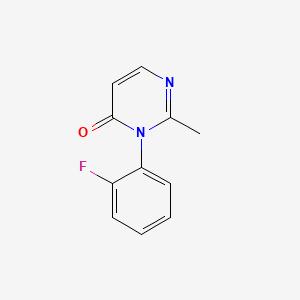
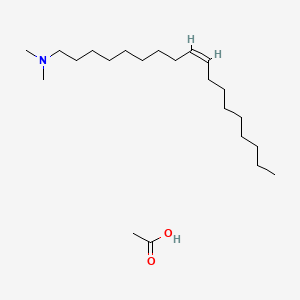
![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)
